2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester
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Overview
Description
2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a trichloropropenone group, and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester typically involves multiple steps:
Bromination: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the desired position.
Carboxylation: The brominated thiophene is then carboxylated to form 2-bromo-3-thiophenecarboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol to form the methyl ester.
Addition of Trichloropropenone Group: Finally, the trichloropropenone group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom and the trichloropropenone group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic and electrophilic substitutions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA/RNA: Modifying genetic material to influence gene expression.
Modulating Receptor Activity: Affecting the activity of cellular receptors to alter cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-thiophenecarboxylic acid: A related compound with similar structural features but lacking the trichloropropenone group.
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group but without bromine or trichloropropenone.
Uniqueness
2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester is unique due to the presence of the trichloropropenone group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
648859-31-8 |
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Molecular Formula |
C9H4BrCl3O4S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 4-bromo-3-(2,3,3-trichloroprop-2-enoyloxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H4BrCl3O4S/c1-16-9(15)6-5(3(10)2-18-6)17-8(14)4(11)7(12)13/h2H,1H3 |
InChI Key |
CSDSCFLXULFYRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)OC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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